molecular formula C15H19Br2NO3 B5205183 Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B5205183
M. Wt: 421.12 g/mol
InChI Key: XGCHAFPKDCHPPK-UHFFFAOYSA-N
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Description

Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound characterized by the presence of a piperidine ring substituted with an ethyl ester group and a dibromo-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the dibromo-hydroxyphenyl group: This step involves the bromination of a hydroxyphenyl precursor, followed by its attachment to the piperidine ring via a suitable linker.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The dibromo-hydroxyphenyl moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[(3,5-dichloro-2-hydroxyphenyl)methyl]piperidine-4-carboxylate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 1-[(3,5-dimethyl-2-hydroxyphenyl)methyl]piperidine-4-carboxylate: Similar structure but with methyl groups instead of bromine.

Uniqueness

Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Br2NO3/c1-2-21-15(20)10-3-5-18(6-4-10)9-11-7-12(16)8-13(17)14(11)19/h7-8,10,19H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCHAFPKDCHPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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